molecular formula C6H7ClF2N2 B151002 2,5-Difluorophenylhydrazine hydrochloride CAS No. 175135-73-6

2,5-Difluorophenylhydrazine hydrochloride

Cat. No. B151002
M. Wt: 180.58 g/mol
InChI Key: LZKLZCSHMDRKJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds is described in the papers. For instance, a novel heteroacene was synthesized and its selective detection for F⁻ ions was studied . Another paper describes the synthesis of 4-HNE and its reaction with various fluorinated phenylhydrazines, including ortho-, meta-, and para-CF3-phenylhydrazine . These syntheses involve multiple steps and yield different fluorinated phenylhydrazine derivatives, which could be analogous to the synthesis of 2,5-difluorophenylhydrazine hydrochloride.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their chemical reactivity and physical properties. For example, the X-ray crystal structure of a 2,5-di(aryleneethynyl)pyrazine derivative shows the orientation of phenyl rings relative to the pyrazine ring, which affects the electronic properties of the molecule . This kind of structural analysis is crucial for understanding how the substitution of fluorine atoms in specific positions, such as in 2,5-difluorophenylhydrazine, might impact the molecule's behavior.

Chemical Reactions Analysis

The reactivity of fluorinated phenylhydrazines with various compounds is explored in the papers. The reactivity of 4-HNE with different fluorinated phenylhydrazines under various conditions is discussed, including the formation of hydrazones and their subsequent reactions . Additionally, the preparation of a dichloro hexafluoro diazahexadiene and its reactions with amines is described, which involves nucleophilic displacement and potential cyclization reactions . These studies provide a foundation for understanding the types of chemical reactions that 2,5-difluorophenylhydrazine hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The papers discuss the optoelectronic properties of pyrazine derivatives, including their HOMO-LUMO gap and photoluminescence profiles . The colorimetric determination of nonsteroidal anti-inflammatory drugs using a nitrophenylhydrazine derivative also highlights the importance of the reagent's absorbance properties . These insights can be extrapolated to predict the properties of 2,5-difluorophenylhydrazine hydrochloride, such as its potential use in sensor applications or its UV-vis absorbance characteristics.

Scientific Research Applications

  • Synthesis of Novel Compounds : 2,5-Difluorophenylhydrazine hydrochloride has been utilized in the synthesis of various compounds. For instance, it is involved in reactions with amines and other compounds to produce azines and imidoyl tautomers, which have potential uses in different chemical processes (Bell, Eltoum, O'reilly, & Tipping, 1993).

  • Dehydration Processes in Chemistry : The compound is used in dehydration processes, like the conversion of D-glucosamine hydrochloride into deoxyfructosazine and fructosazine. These processes are significant in the synthesis of heterocyclic compounds with potential pharmacological action and in the food industry as flavoring agents (Jia, Wang, Qiao, Qi, & Hou, 2014).

  • Formation of Heterocyclic Compounds : Its reaction with various other chemicals leads to the formation of heterocyclic compounds like pyrazolines, which have shown significant inhibition of phospholipase A2, indicating potential for development as nonsteroidal anti-inflammatory drugs (Lokeshwari, Achutha, Srinivasan, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

  • Development of Antimicrobial Agents : Synthesis of pyrazoline derivatives bearing an indole moiety, which were evaluated for their antimicrobial activity, also involves the use of 2,5-Difluorophenylhydrazine hydrochloride. These compounds have shown promising results against various microbial strains (Özdemir, Altıntop, Kaplancıklı, Turan-Zitouni, Karaca, & Tunalı, 2013).

  • Application in Cancer Research : The compound has been used in research studying the induction of adenocarcinomas of the colon in mice, highlighting its role in understanding cancer development and potential treatments (Thurnherr, Deschner, Stonehill, & Lipkin, 1973).

Safety And Hazards

2,5-Difluorophenylhydrazine hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using it only under a chemical fume hood .

properties

IUPAC Name

(2,5-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKLZCSHMDRKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641010
Record name (2,5-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorophenylhydrazine hydrochloride

CAS RN

175135-73-6
Record name Hydrazine, (2,5-difluorophenyl)-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2,5-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-difluorophenyl)hydrazine hydrochloride
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